

Farinomalein A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Farinomalein A**

Cat. No.: **B1499376**

[Get Quote](#)

Farinomalein A is a naturally occurring maleimide first isolated from the entomopathogenic fungus *Isaria farinosa* (formerly *Paecilomyces farinosus*).^[1] This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Chemical Properties

Farinomalein A (IUPAC Name: 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid) is characterized by a maleimide ring substituted with an isopropyl group, a feature that was, at the time of its discovery, unique among naturally occurring compounds.^[1] ^[2] Its chemical and physical properties are summarized in the tables below.

General Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₃ NO ₄	[1] [3]
Molar Mass	211.217 g·mol ⁻¹	[1]
Appearance	White powder	[1] [4]
Melting Point	75 to 77 °C	[1]
Solubility	CH ₂ Cl ₂ , acetone, toluene, CH ₃ OH	[1]

Spectroscopic Data

Farinomalein A has been characterized using various spectroscopic techniques. The key spectral features are detailed below.

Spectroscopic Data	Observation	Reference
UV (in Methanol)	λ_{max} at 223 nm	[4]
IR (cm^{-1})	3113 (OH), 1778 & 1717 (maleimide C=O), 1702 (carbonyl)	[4]
HRESITOFMS	$[\text{M}+\text{Na}]^+$ at m/z 234.0710 (calculated for $\text{C}_{10}\text{H}_{13}\text{NO}_4\text{Na}$, 234.0737)	[4]

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectroscopic data for **Farinomalein A**, recorded in CD_3OD , are presented below.[\[4\]](#)

Position	^{13}C Chemical Shift (δC)	^1H Chemical Shift (δH , mult., J in Hz)
1	173.3	
2	148.9	
3	129.5	6.55, d, J=1.2
4	172.1	
5	28.3	2.93, sept, J=6.8
6	20.3	1.19, d, J=6.8
7	20.3	1.19, d, J=6.8
8	35.5	3.79, t, J=7.2
9	33.1	2.61, t, J=7.2
10	176.6	

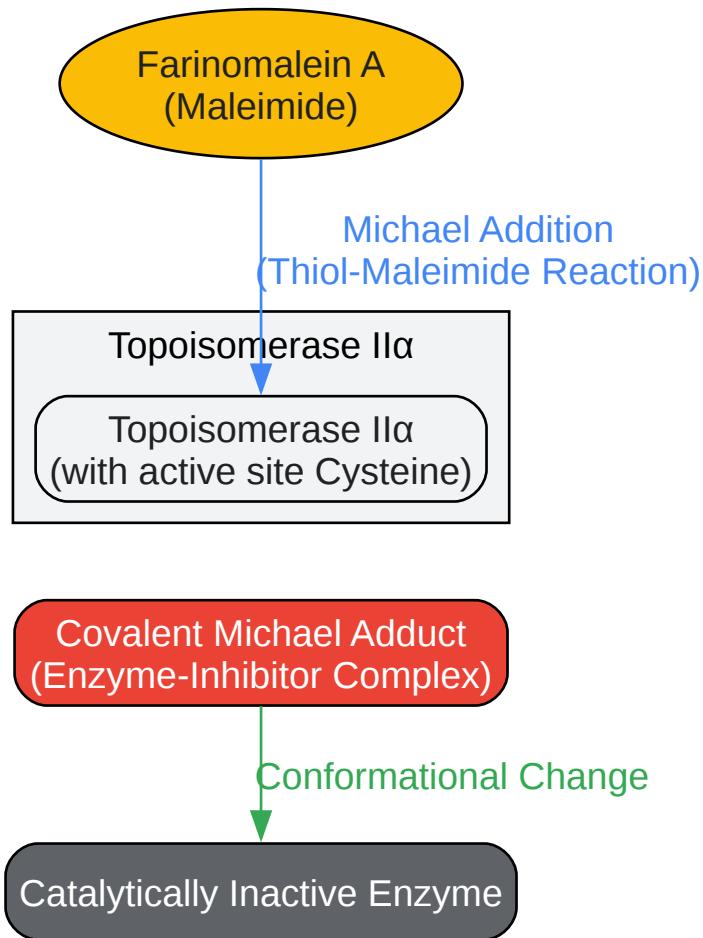
Biological Activity and Mechanism of Action

Farinomalein A exhibits significant biological activity, primarily as an antimicrobial and antioomycete agent. Its potential as a cytotoxic agent has also been suggested based on its chemical structure.

Antimicrobial and Antioomycete Activity

Farinomalein A has demonstrated potent and selective inhibitory activity against the plant pathogen *Phytophthora sojae*, a major cause of stem and root rot in soybeans.[\[1\]](#)[\[5\]](#) It is also active against the bacterium *Bacillus subtilis*.[\[6\]](#)

Organism	Assay	Result	Reference
<i>Phytophthora sojae</i> P6497	Disk Diffusion	MIC: 5 $\mu\text{g}/\text{disk}$	[1] [4]
<i>Bacillus subtilis</i>	Not specified	Active	[6]


The mechanism of its antimicrobial action is thought to involve the disruption of the bacterial membrane and/or cell wall functions.[6]

Postulated Cytotoxic Mechanism

While specific cytotoxic studies on **Farinomalein A** are not extensively documented in the reviewed literature, compounds bearing a maleimide ring are known to exhibit cytotoxicity.[4] Maleimides can act as potent catalytic inhibitors of human topoisomerase II α .[2] This inhibition is believed to occur through the covalent modification of cysteine residues on the enzyme, a mechanism distinct from that of other topoisomerase II inhibitors like bisdioxopiperazines.[2] The unsaturated bond in the maleimide ring is crucial for this activity.[2]

Below is a diagram illustrating the proposed inhibitory action of maleimide compounds on Topoisomerase II.

Proposed Mechanism of Topoisomerase II Inhibition by Maleimides

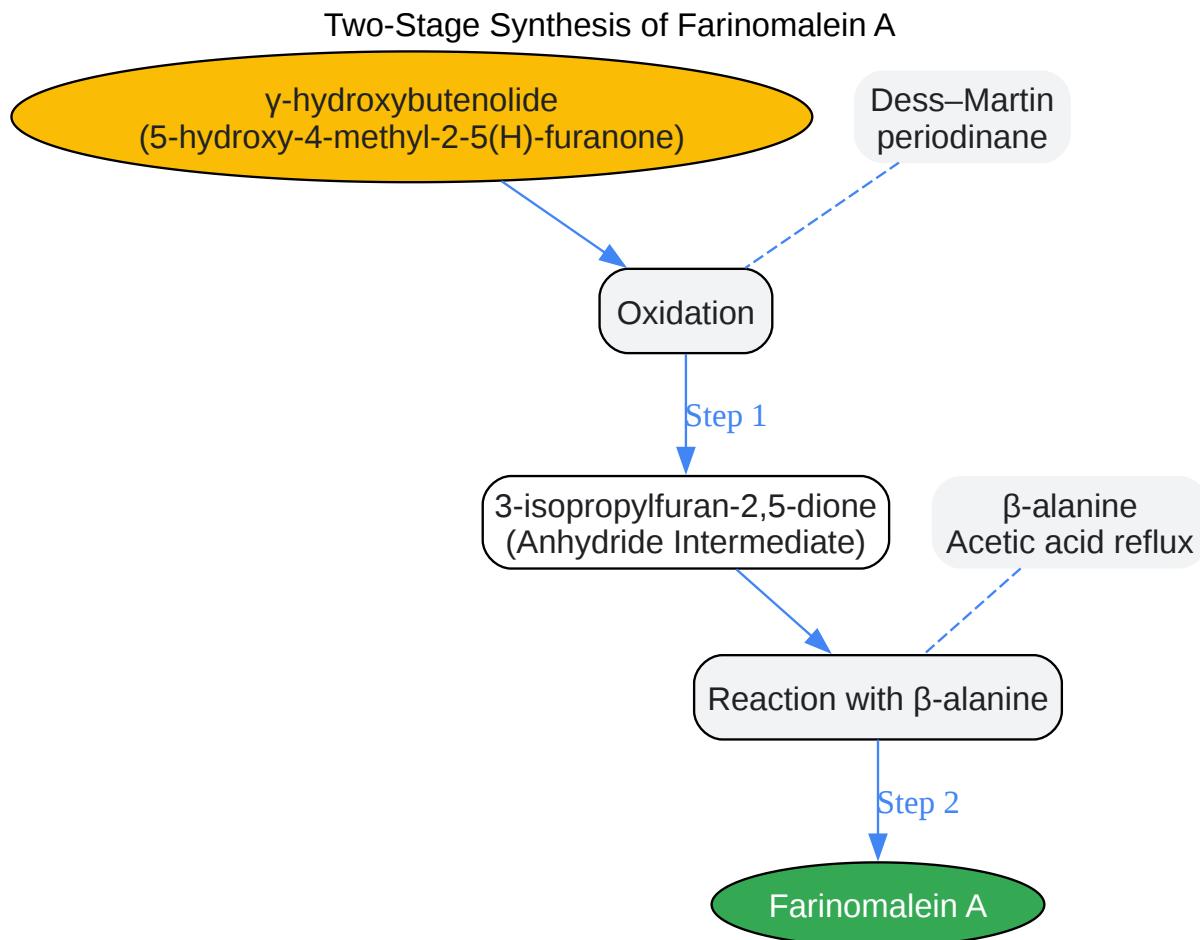
[Click to download full resolution via product page](#)

Proposed inhibition of Topoisomerase II by maleimides.

Experimental Protocols

This section details key experimental methodologies related to the isolation, synthesis, and biological evaluation of **Farinomalein A**.

Isolation from *Paecilomyces farinosus*


Farinomalein A was originally isolated from the entomopathogenic fungus *P. farinosus* strain HF599.[4]

Fermentation and Extraction Protocol:

- Seed Culture: Mycelia of *P. farinosus* HF599 are inoculated into flasks containing a seed medium (SMY: 4% maltose, 1% yeast extract, 1% peptone).
- Cultivation: The culture is incubated at 25 °C for 3 days.
- Production Culture: The seed culture is then used to inoculate a larger production medium.
- Extraction: After a suitable fermentation period, the culture broth is extracted with ethyl acetate (EtOAc).
- Purification: The crude EtOAc extract is subjected to further chromatographic purification steps (e.g., silica gel chromatography, HPLC) to yield pure **Farinomalein A**.[4]

Synthesis of Farinomalein A

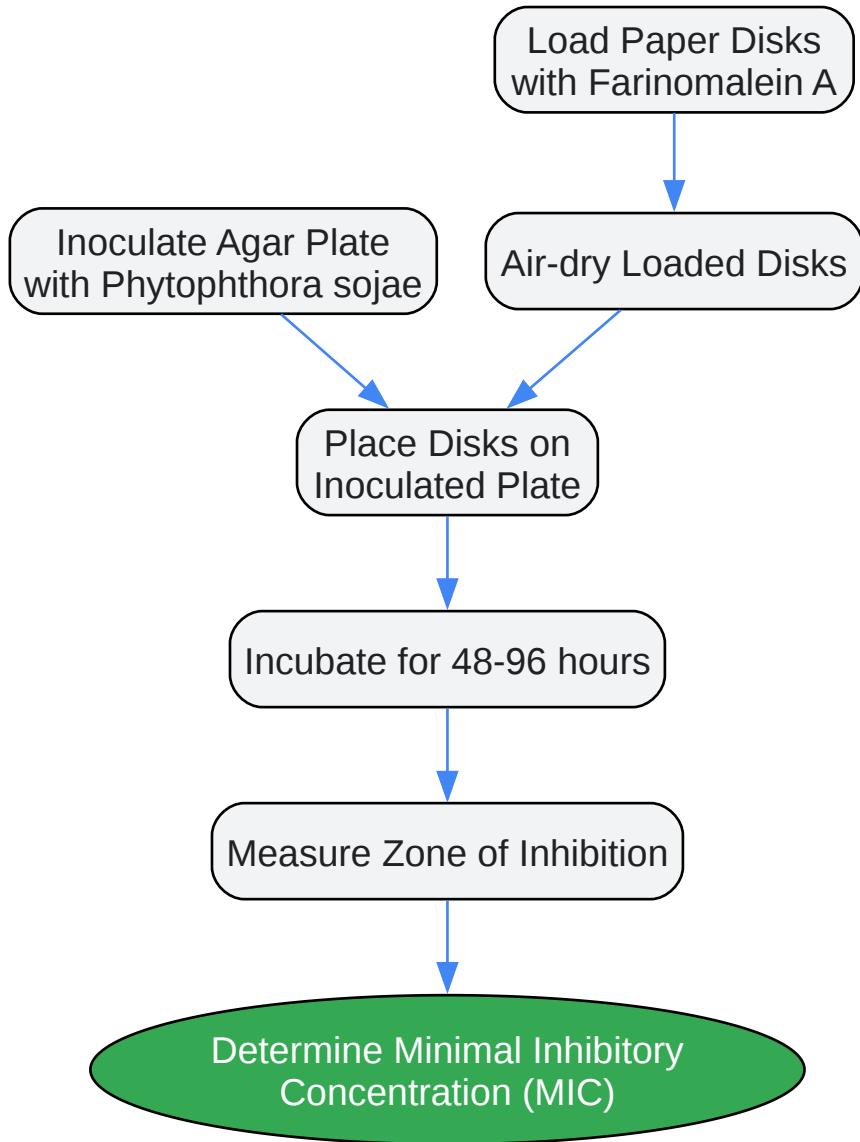
Several synthetic routes for **Farinomalein A** have been reported. A simple two-stage synthesis is outlined below.[1]

[Click to download full resolution via product page](#)

Workflow for the two-stage synthesis of **Farinomalein A**.

In Vitro Antoomycete Activity Assay

The activity of **Farinomalein A** against oomycetes like *P. sojae* is determined using a disk diffusion susceptibility test.[\[4\]](#)


Protocol:

- Preparation of Test Plates: A suitable agar medium is poured into Petri dishes and inoculated with the target oomycete.

- Disk Preparation: Sterile paper disks (8.0 mm diameter) are loaded with varying concentrations of **Farinomalein A** (e.g., 1, 5, 10, 50, 100 μ g/disk) dissolved in a suitable solvent like methanol.
- Drying: The loaded disks are air-dried in a sterile environment for approximately 30 minutes.
- Application: The dried disks are placed onto the surface of the inoculated agar plates.
- Incubation: The plates are incubated under appropriate conditions for 48-96 hours.
- Evaluation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of **Farinomalein A** that results in a clear zone of growth inhibition around the disk.[\[4\]](#)

The workflow for this assay is visualized below.

Disk Diffusion Susceptibility Test Workflow

[Click to download full resolution via product page](#)

Experimental workflow for the antioomycete assay.

Conclusion

Farinomalein A is a promising natural product with well-defined chemical properties and potent antioomycete activity. Its maleimide core suggests a potential for development as a cytotoxic agent, possibly through the inhibition of topoisomerase II. The established synthetic routes and biological assays provide a solid foundation for further research, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical

development. This technical guide summarizes the core data necessary for initiating such drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Farinomalein, a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Dihydro-3-(1-methylethyl)-2,5-dioxo-1H-pyrrole-1-propanoic acid | C10H13NO4 | CID 44254797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. multisite.itb.ac.id [multisite.itb.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of farinomaleins and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Farinomalein A: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1499376#farinomalein-a-molecular-formula-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com